15-methyl-15S-PGE2
Overview
Description
15-methyl-15S-PGE2, also known as 9-oxo-11R,15S-dihydroxy-15-methyl-5Z,13E-prostadienoic acid, is a potent, metabolically stable analog of PGE2 . It is a potent gastric antisecretory and antiulcer compound . It binds to human myometrium with twice the affinity of PGE2 and is ten times more potent than PGE1 in contracting uterine smooth muscle .
Synthesis Analysis
The synthesis of 15-methyl-15S-PGE2 involves the modification of PGE2 using various chemical reactions. The most commonly used method is the reduction of PGE2 with sodium borohydride, followed by methylation of the resulting alcohol with iodomethane.
Molecular Structure Analysis
15-methyl-15S-PGE2 has a molecular formula of C21H34O5 and a molecular weight of 366.5 . It contains a total of 60 bonds, including 26 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ketone, 3 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .
Chemical Reactions Analysis
15-methyl-15S-PGE2 can interact with multiple prostaglandin receptors and other molecular targets, which can lead to off-target effects.
Physical And Chemical Properties Analysis
15-methyl-15S-PGE2 has a calculated m/z of 366.240625 . It has 26 heavy atoms, 1 ring, 0 aromatic rings, 12 rotatable bonds, a Van der Waals molecular volume of 392.89, a topological polar surface area of 94.83, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and a logP of 4.21 .
Scientific Research Applications
Coral Research
15R-Prostaglandin E2 (PGE2) methyl ester 15-acetate has been identified in varieties of the Caribbean sea whip coral, Plexaura homomalla. This component's presence and significance in coral samples suggest a role in the coral's biological processes, such as PGA synthesis (Schneider, Manier, Hachey, & Brash, 2002).
Cancer Research
Various studies have demonstrated the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in cancer. 15-PGDH catalyzes the conversion of PGE2 to inactive 15-keto-PGE2, and its down-regulation or suppression has been observed in several human malignancies, suggesting its potential as a tumor suppressor (Lee, Lee, & Na, 2017); (Jang, Ji, & Jung, 2008); (Backlund, Mann, Holla, Buchanan, Tai, Musiek, Milne, Katkuri, & DuBois, 2005).
Gastrointestinal Health
Research has shown that compounds like 15-methyl prostaglandin E2 can stimulate gastric mucus and nonparietal cell secretion in rats. These findings are relevant for understanding the protective mechanisms of the gastric mucosa (Bolton, Palmer, & Cohen, 2005).
Metabolic Pathway Studies
Studies have aimed at elucidating the metabolism of compounds like 15-E(2)-IsoP, a metabolite of autoxidatively formed natural products, demonstrating the complexity and sensitivity of such metabolites in biological systems (Jahn & Dinca, 2010).
Immune System and Inflammation
15-hydroxyprostaglandin dehydrogenase plays a crucial role in immune responses and inflammation, particularly in colorectal cancer. Its expression level impacts the tumor microenvironment and may influence immune evasion mechanisms in cancer (Eruslanov, Kaliberov, Daurkin, Kaliberova, Buchsbaum, Vieweg, & Kusmartsev, 2009).
Safety And Hazards
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQFHNPNWBVPT-DSFPJDRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303519 | |
Record name | (15S)-15-Methylprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-methyl-15S-PGE2 | |
CAS RN |
35700-27-7 | |
Record name | (15S)-15-Methylprostaglandin E2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35700-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15(S)-15-Methylprostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (15S)-15-Methylprostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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